molecular formula C18H35NO9 B611216 t-Boc-N-amido-PEG5-acid CAS No. 1347750-78-0

t-Boc-N-amido-PEG5-acid

Cat. No. B611216
M. Wt: 409.48
InChI Key: RVYBVZICXVYKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG5-acid is a PEG derivative containing a terminal carboxylic acid and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG5-acid is C18H35NO9 . The InChI is InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) . The canonical SMILES is CC©©OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O .


Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG5-acid is 409.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 20 . The topological polar surface area is 122 Ų .

Scientific Research Applications

Synthesis and Material Science

  • Novel Branched Polyethylene Glycol Synthesis : A novel branched polyethylene glycol, which includes t-Boc-protected amido groups, has been synthesized. This development is significant in the context of material science for its potential applications in polymer chemistry (Li Ke-liang, 2007).

  • PEGylation of Bioreducible Polymers : The process of PEGylation, which involves the modification of bioreducible polymers using PEG chains, has been enhanced using mono-tert-butoxycarbonyl (Boc) PEG diamine. This research is particularly relevant in the context of non-viral gene delivery systems (C. Lin & J. Engbersen, 2011).

Chemistry and Bioconjugation

  • Allylation of N-tert-Butyloxycarbonylamido Sulfones : The use of t-Boc-a-amido sulfones in allylation reactions has been demonstrated, showcasing efficient yields. This process is crucial for the synthesis of multifunctional compounds, which are valuable in the development of natural products and bioactive compounds (D. Ghosh et al., 2014).

  • Transglutaminase-Mediated PEGylation of Proteins : The use of monodisperse Boc-PEG-NH(2) for protein conjugation through microbial transglutaminase has been explored. This method facilitates the identification of PEGylation sites on proteins, which is essential in drug development (A. Mero et al., 2009).

Biomedical Applications

  • PEGylated Amphiphilic Conetwork Gels : The synthesis of PEG-based amphiphilic conetwork gels for biomedical applications, such as drug release and tissue engineering, has been reported. These gels exhibit controlled degradation and release behavior, making them suitable for medical use (Bhingaradiya Nutan et al., 2017).

  • Functionalization of Dendrimers for Drug Delivery : The functionalization of poly(amido)-based dendrons with PEG chains using copper-free strain-promoted alkyne azide cycloaddition (SPAAC) has been developed. This method is significant for creating copper-free products for biological applications (C. Ornelas et al., 2010).

Safety And Hazards

Users should avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling t-Boc-N-amido-PEG5-acid .

Future Directions

T-Boc-N-amido-PEG5-acid is a promising compound for drug delivery applications due to its hydrophilic PEG spacer that increases solubility in aqueous media . It can be used in the synthesis of PROTACs, which are a new class of drugs that can selectively degrade target proteins .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYBVZICXVYKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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